Traxoprodil
Overview
Description
Traxoprodil, also known by its developmental code name CP-101606, is a drug developed by Pfizer. It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit . This compound has shown neuroprotective, analgesic, and anti-Parkinsonian effects in animal studies .
Mechanism of Action
Target of Action
Traxoprodil, also known by its developmental code name CP-101606, is a drug developed by Pfizer . It acts as an antagonist of the NMDA (N-methyl-D-aspartate) receptor, specifically targeting the NR2B subunit . The NMDA receptor is a type of ionotropic glutamate receptor, and the NR2B subunit is one of its components .
Mode of Action
As a selective antagonist of the NR2B subunit of the NMDA receptor, this compound inhibits the activity of these receptors . This inhibition can potentiate the antidepressant-like effects of certain antidepressant drugs . The interaction of this compound with its targets leads to changes in the animals’ behavior, as observed in the forced swim test (FST) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the glutamatergic neurotransmission system . Glutamate is an excitatory amino acid neurotransmitter in the central nervous system (CNS), and its ionotropic receptors, including the NMDA receptor, play a crucial role in neural signaling .
Pharmacokinetics
This compound is mainly metabolized by the cytochrome P450 (CYP) 2D6 enzyme . The pharmacokinetics of this compound differ between extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6 . In PMs, about 89% of the administered dose was recovered, with the majority being excreted in the urine . The elimination of this compound was more rapid in EMs than in PMs . This compound is metabolized in both EMs and PMs, with approximately 7% and 50% of the administered radioactivity excreted as unchanged drug in the excreta of EMs and PMs, respectively .
Result of Action
The molecular and cellular effects of this compound’s action are primarily manifested as antidepressant-like behaviors . Moreover, co-administration of this compound with certain antidepressants significantly affected the animals’ behavior in the FST .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the phenotype of the individual (whether they are an extensive or poor metabolizer of CYP2D6) can significantly impact the pharmacokinetics and thus the action of this compound . Furthermore, the interaction between this compound and other drugs can also affect its action .
Biochemical Analysis
Biochemical Properties
Traxoprodil interacts with the NMDA receptor, specifically the NR2B subunit . It acts as an antagonist, inhibiting the glutamate-induced death of rat hippocampal neurons .
Cellular Effects
This compound has been shown to potentiate the antidepressant-like effects of certain antidepressant drugs in the forced swim test (FST) in mice . This suggests that it may have a significant impact on cellular signaling pathways and gene expression related to mood regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively antagonizing the NR2B subunit of the NMDA receptor . This action inhibits the activity of the receptor and modulates the cellular response to glutamate, a key neurotransmitter.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a potent effect on the behavior of animals in the FST
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At a dose of 10 mg/kg, this compound was found to potentiate the activity of several antidepressants .
Metabolic Pathways
Its interaction with the NMDA receptor suggests that it may influence glutamatergic signaling pathways .
Transport and Distribution
Given its activity at the NMDA receptor, it is likely to be present in areas of the brain where these receptors are abundant .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, the NMDA receptor. These receptors are typically located at synapses in the brain, suggesting that this compound may also be found in these locations .
Preparation Methods
The synthetic route typically involves the use of 4-hydroxyphenyl and 4-hydroxy-4-phenylpiperidine as starting materials . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Traxoprodil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Traxoprodil has been extensively studied for its potential therapeutic applications. In the field of medicine, it has been investigated as a treatment for conditions such as stroke, depression, and Parkinson’s disease . In animal studies, this compound has shown neuroprotective effects, reducing brain damage after stroke . It has also demonstrated rapid-acting antidepressant effects similar to those of ketamine . Additionally, this compound has been studied for its potential use in combination with other antidepressants to enhance their efficacy .
Comparison with Similar Compounds
Traxoprodil is unique in its selective targeting of the NR2B subunit of the NMDA receptor . Other similar compounds include ketamine, memantine, and phencyclidine (PCP), which also act as NMDA receptor antagonists . this compound’s selectivity for the NR2B subunit distinguishes it from these compounds . For example, ketamine and PCP are non-selective NMDA receptor antagonists, while memantine has a different mechanism of action and is used primarily for the treatment of Alzheimer’s disease .
Properties
IUPAC Name |
1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMSVZNTSXPFJA-HNAYVOBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158605 | |
Record name | Traxoprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134234-12-1 | |
Record name | Traxoprodil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134234-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Traxoprodil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134234121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Traxoprodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 134234-12-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAXOPRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTC046R5HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (traxoprodil)?
A1: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) acts as a potent and selective antagonist of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the NR2B subunit. [, , , , , , , ]
Q2: How does antagonism of the NR2B subunit of the NMDAR relate to the observed antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A2: While the exact mechanism remains under investigation, research suggests that (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)'s antidepressant-like effects may be linked to its modulation of two key signaling pathways: the brain-derived neurotrophic factor/extracellular signal-regulated kinase/cAMP-response element binding protein (BDNF/ERK/CREB) pathway and the protein kinase B/Forkhead box O/building information modelling (AKT/FOXO/Bim) pathway. [, , , , ]
Q3: What evidence suggests the involvement of the BDNF/ERK/CREB pathway in (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)'s effects?
A3: Studies have shown that chronic unpredictable mild stress (CUMS) in mice leads to decreased expression of BDNF, p-ERK1/2, and p-CREB in the hippocampus. Administration of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) was observed to ameliorate these alterations, suggesting a potential role for the BDNF/ERK/CREB pathway in its antidepressant-like effects. []
Q4: What role does the AKT/FOXO/Bim pathway play in the context of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A4: Similar to the BDNF/ERK/CREB pathway, CUMS-induced stress in mice is associated with increased expression of AKT, FOXO, and Bim in the hippocampus. Administration of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) has been found to attenuate these CUMS-induced changes, pointing towards a potential modulation of the AKT/FOXO/Bim pathway. []
Q5: What other potential mechanisms of action are being explored for (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A5: Research suggests that (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) might exert its effects by modulating hippocampal-prefrontal coupling and reward-related networks in the brain. [, ]
Q6: What is the molecular formula and weight of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A6: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound).
Q7: Is there any available spectroscopic data characterizing the structure of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A7: The provided abstracts do not delve into the spectroscopic characterization of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound).
Q8: How is (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) metabolized in the body?
A8: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) is extensively metabolized, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. The major metabolic pathways involve aromatic hydroxylation, O-glucuronidation, and methylation. [, ]
Q9: Are there differences in the metabolism of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) between different individuals?
A9: Yes, individuals classified as CYP2D6 extensive metabolizers (EMs) exhibit faster elimination of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) compared to CYP2D6 poor metabolizers (PMs). []
Q10: What is the primary route of elimination for (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A10: The majority of the administered dose of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound) is excreted in the urine. []
Q11: What preclinical models have been used to investigate the antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound)?
A11: Several animal models, including the chronic unpredictable mild stress (CUMS) model, the forced swim test, and the tail suspension test, have been employed to assess the potential antidepressant-like effects of (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (this compound). [, , ]
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